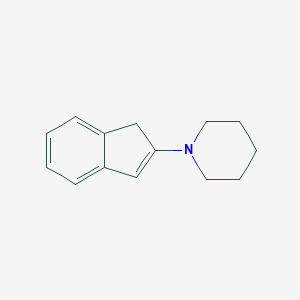

1-(1H-inden-2-yl)piperidine

Description

1-(1H-Inden-2-yl)piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring directly attached to the 2-position of a 1H-indene moiety. Piperidine, a six-membered saturated ring with one nitrogen atom, is a common structural motif in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29g/mol |

IUPAC Name |

1-(1H-inden-2-yl)piperidine |

InChI |

InChI=1S/C14H17N/c1-4-8-15(9-5-1)14-10-12-6-2-3-7-13(12)11-14/h2-3,6-7,10H,1,4-5,8-9,11H2 |

InChI Key |

VIZQUAMFAFOSLS-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C2=CC3=CC=CC=C3C2 |

Canonical SMILES |

C1CCN(CC1)C2=CC3=CC=CC=C3C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Indene Backbone

1-(2,6-Dimethylphenyl)-2-(1H-inden-2-yl)piperidine (4i)

- Structure : Features a 2,6-dimethylphenyl group and an inden-2-yl substituent on the piperidine ring.

- Synthesis : Prepared via reductive cyclization of an amide precursor with indene, yielding 94% under optimized conditions .

- Spectroscopy : Key spectral data include distinct $ ^1H $ NMR signals for the indene protons (δ 6.61–7.37 ppm) and methyl groups (δ 2.23 ppm). HRMS confirmed the molecular ion at m/z 304.2059 .

- Comparison : The dimethylphenyl group enhances steric bulk and electron-donating effects compared to the parent 1-(1H-inden-2-yl)piperidine.

2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride

- Structure : Contains a dihydroindenyl group linked via an ethyloxy chain to the piperidine nitrogen.

Donepezil Hydrochloride Impurity

Electronic Effects of Piperidine vs. Other Amines

- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring adopts a chair conformation, reducing nN-π conjugation compared to pyrrolidine’s five-membered planar structure. This results in weaker electron-donating effects, as evidenced by $ ^{13}C $-NMR chemical shifts in N-arylpiperidines .

- Impact on Bioactivity : Piperidine derivatives generally exhibit lower resonance stabilization than pyrrolidine analogs, influencing their interactions with biological targets (e.g., enzymes or receptors) .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.